molecular formula C4H7N3O B2925869 3-methoxy-1H-pyrazol-4-amine CAS No. 2450343-54-9

3-methoxy-1H-pyrazol-4-amine

Cat. No.: B2925869
CAS No.: 2450343-54-9
M. Wt: 113.12
InChI Key: QUUFGHHLKZDDMF-UHFFFAOYSA-N
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Description

3-Methoxy-1H-pyrazol-4-amine is a derivative of pyrazole, a class of compounds known for their versatile applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of a methoxy group at the 3-position and an amino group at the 4-position in this compound imparts unique chemical properties and potential biological activities to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3-Methoxy-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and amino groups in 3-methoxy-1H-pyrazol-4-amine makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-methoxy-1H-pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUFGHHLKZDDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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